Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl-
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Overview
Description
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes such as tyrosine kinases and phosphodiesterases, affecting cellular signaling pathways and leading to various biological effects . The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrido[3,2-d]pyrimidin-4(3H)-one: Another member of the pyrido[2,3-d]pyrimidine family with similar biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-one: A related compound with potential antitubercular activity.
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
Properties
CAS No. |
101204-95-9 |
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Molecular Formula |
C14H20N4O |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-2-methylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H20N4O/c1-4-17(5-2)9-10-18-11(3)16-13-12(14(18)19)7-6-8-15-13/h6-8H,4-5,9-10H2,1-3H3 |
InChI Key |
ZFKRNMFFVAIAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=NC2=C(C1=O)C=CC=N2)C |
Origin of Product |
United States |
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